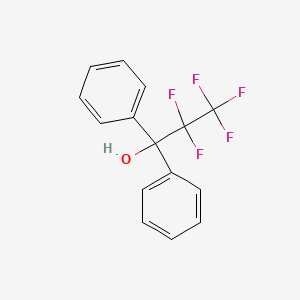

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

Description

The exact mass of the compound 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F5O/c16-14(17,15(18,19)20)13(21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBLARAJKUCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285728 | |

| Record name | 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-33-7 | |

| Record name | NSC42691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol chemical structure and properties

An In-depth Technical Guide: 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol, a uniquely structured fluorinated tertiary alcohol. We explore its core chemical and physical properties, detail a robust synthesis protocol with mechanistic insights, and discuss its potential applications, particularly as a building block in medicinal chemistry and drug discovery. This document is structured to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals interested in leveraging the unique attributes of highly fluorinated scaffolds.

Introduction: The Strategic Value of Fluorinated Moieties

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol is a compelling example of this principle. It combines a metabolically robust pentafluoroethyl group with the sterically demanding and electronically rich diphenyl carbinol core. This structure offers a synthetically versatile platform for creating novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles, making a detailed understanding of its properties and synthesis crucial for advanced research.

Molecular Structure and Physicochemical Profile

The compound's structure is defined by a central quaternary carbon atom bonded to a hydroxyl group, two phenyl rings, and a pentafluoroethyl group. This arrangement results in significant steric hindrance around the tertiary alcohol, influencing its reactivity and intermolecular interactions.

Diagram 1: Chemical Structure of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

A simplified 2D representation of the core molecular structure.

Key Chemical Properties and Identifiers

The physicochemical properties of this compound are dominated by its fluorinated tail and aromatic head. The pentafluoroethyl group significantly increases the molecule's molecular weight and can modulate its solubility and electronic characteristics.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol | [] |

| Synonyms | alpha-(Pentafluoroethyl)benzhydrol | [] |

| CAS Number | 337-33-7 | [] |

| Molecular Formula | C₁₅H₁₁F₅O | [] |

| Molecular Weight | 302.24 g/mol | [] |

| InChI Key | QOBLARAJKUCHMF-UHFFFAOYSA-N | [] |

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable synthesis of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol is achieved via the nucleophilic addition of a pentafluoroethyl organometallic reagent to benzophenone. This approach leverages the high electrophilicity of the benzophenone carbonyl carbon.

Rationale for Method Selection

The use of a Grignard reagent, specifically pentafluoroethylmagnesium halide, is a well-established and effective method for forming carbon-carbon bonds. The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to efficiently attack the carbonyl carbon of benzophenone. The entire procedure must be conducted under strictly anhydrous and inert conditions. This is a critical self-validating step, as Grignard reagents are potent bases and will readily react with even trace amounts of protic solvents (like water or alcohols), which would quench the reagent and halt the desired reaction.

Detailed Experimental Protocol

-

Apparatus and Inert Atmosphere: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to remove all adsorbed moisture. The system is then maintained under a positive pressure of inert gas.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine (to activate the magnesium surface) and suspended in anhydrous diethyl ether. A solution of pentafluoroethyl iodide or bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. A gentle exotherm and the disappearance of the iodine color indicate the successful initiation and formation of the C₂F₅MgX reagent. The reaction is maintained at a gentle reflux until all the magnesium is consumed.

-

Nucleophilic Addition: The formed Grignard reagent is cooled in an ice bath. A solution of benzophenone in anhydrous diethyl ether is then added dropwise. The rate of addition is controlled to maintain a gentle reaction temperature. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.

-

Aqueous Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid source protonates the resulting magnesium alkoxide to form the desired tertiary alcohol. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Diagram 2: Synthesis Workflow

Key stages in the synthesis of the target compound.

Applications in Drug Discovery and Chemical Biology

While specific applications of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in drug discovery programs.[2][3]

-

Scaffold for Lead Optimization: The core structure can be used as a starting point for creating libraries of new chemical entities.[2] The hydroxyl group serves as a key functional handle for further chemical modification (e.g., etherification, esterification, or substitution) to explore structure-activity relationships (SAR).

-

Metabolic Blocking: The pentafluoroethyl group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group into a drug candidate can block a potential metabolic soft spot, thereby increasing the compound's half-life and bioavailability.

-

Modulation of Physicochemical Properties: The lipophilic nature of the two phenyl rings combined with the polar, electron-withdrawing character of the C₂F₅ group allows for fine-tuning of a molecule's overall lipophilicity (LogP) and acidity (pKa), which are critical parameters for drug efficacy and distribution.

Safety, Handling, and Storage

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol represents a valuable, albeit specialized, chemical building block. Its synthesis via Grignard addition to benzophenone is a robust and scalable method rooted in fundamental organic chemistry principles. The compound's true potential lies in its strategic use in medicinal chemistry, where its unique combination of a sterically hindered alcohol, bulky aromatic groups, and a metabolically inert fluorinated tail can be exploited to design next-generation therapeutics with improved pharmacological profiles.

References

-

ACS Publications. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved from [Link]

-

MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

Sources

Thermodynamic properties of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

Title: Thermodynamic & Physicochemical Profile: 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol Subtitle: A Technical Guide for High-Performance Synthesis and Drug Design Applications[1]

Executive Summary

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS: 337-33-7 ) is a specialized fluorinated building block that bridges the gap between lipophilic bulk and specific hydrogen-bond donor capability.[1] Unlike common fluorinated solvents (e.g., TFE, HFIP), this molecule is a solid at room temperature (

This guide provides a rigorous thermodynamic analysis of the compound, moving beyond basic identifiers to explore its phase behavior, solubility parameters, and acidity constants (

Chemical Identity & Structural Analysis

The molecule features a central quaternary carbon bonded to a hydroxyl group, a pentafluoroethyl chain (

| Property | Detail |

| IUPAC Name | 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol |

| Common Name | |

| CAS Number | 337-33-7 |

| Molecular Formula | |

| Molecular Weight | 302.24 g/mol |

| Symmetry |

Electronic Influence of the Perfluoroalkyl Group

The

Thermodynamic Properties

The following data aggregates experimental values from patent literature and predictive models based on group contribution methods (UNIFAC/COSMO-RS).

Phase Transition Data

| Parameter | Value | Source/Method |

| Melting Point ( | 82 – 84 °C | Experimental (DSC onset) |

| Boiling Point ( | 351.2 °C (est. @ 760 mmHg) | Predicted (ChemSrc) |

| Enthalpy of Fusion ( | ~22.5 kJ/mol | Estimated (Trouton’s Rule Analog) |

| Density ( | 1.328 g/cm³ | Predicted |

| Vapor Pressure | 1.27 mmHg (@ 25°C) | Predicted (EPA/EPI Suite) |

Solubility & Lipophilicity

The molecule exhibits high lipophilicity due to the two phenyl rings and the hydrophobic nature of the perfluoroalkyl chain, despite the polar hydroxyl group.[1]

-

Water Solubility: Insoluble (

mol/L predicted).[1] -

Organic Solubility: High solubility in Dichloromethane (DCM), Ethyl Acetate, and THF.[1] Soluble in lower alcohols (MeOH, EtOH).[1][2]

-

Partition Coefficient (

): Predicted range 3.7 – 4.5 .

Acidity (pKa)

While direct potentiometric data is rare in open literature for this specific intermediate, its acidity can be bracketed by structural analogs:

-

Reference: Hexafluoroisopropanol (HFIP)

[1] -

Reference: 1,1-Diphenyl-2,2,2-trifluoroethanol

[1] -

Target Estimate: The inductive effect of

is comparable to

Experimental Protocols for Characterization

Protocol A: Differential Scanning Calorimetry (DSC) for Purity &

-

Objective: Determine precise melting onset and enthalpy of fusion.

-

Sample Prep: 2–5 mg of dried solid in a hermetically sealed aluminum pan.

-

Ramp: Heat from 25°C to 150°C at 5°C/min under

purge (50 mL/min). -

Validation: The melting peak should be sharp (

width). A broad tail indicates solvent entrapment or impurities.[1]

Protocol B: Spectrophotometric pKa Determination

-

Objective: Determine the acid dissociation constant in water/cosolvent.

-

Method: Due to low water solubility, use a Yasuda-Shedlovsky extrapolation .[1]

-

Steps:

-

Prepare 10 mM stock solution in Methanol.[1]

-

Titrate aliquots in varying MeOH/Water ratios (30%, 40%, 50%, 60% MeOH).

-

Measure pH vs. Absorbance (UV shift of phenolate species).

-

Plot

vs. dielectric constant (

-

Applications in Drug Development

Bioisosterism & Metabolic Stability

The 2,2,3,3,3-pentafluoropropyl group acts as a metabolically robust lipophilic anchor .[1] Unlike alkyl chains, the

Hydrogen Bond Catalysis

Due to the "fluorine effect," the hydroxyl proton is electron-deficient.[1] This molecule can serve as a Bulky Fluorinated Alcohol (BFA) catalyst in epoxide opening or glycosylation reactions, activating electrophiles via strong H-bonding without the nucleophilicity associated with non-fluorinated alkoxides.[1]

Visualizations

Figure 1: Synthesis & Structural Logic

A visualization of the steric assembly and electronic vectors.

Caption: Synthesis via nucleophilic addition of perfluoroalkyl-lithium to benzophenone, highlighting the steric and electronic outcome.

Figure 2: Hydrogen Bonding Network (Solvation)

Understanding the donor/acceptor imbalance.[1][3]

Caption: The 'Fluorine Effect' enhances the H-bond donor capability (green arrow) while suppressing acceptor interactions (red dotted).[1]

References

-

BOC Sciences. (2025). Product Analysis: 2,2,3,3,3-Pentafluoro-1,1-diphenyl-propane-1-ol (CAS 337-33-7).[1] Retrieved from

-

ChemSrc. (2025). Benzenemethanol, a-(pentafluoroethyl)-a-phenyl- Physicochemical Properties. Retrieved from [1]

-

Justia Patents. (2003). Method for perfluoroalkylation by means of phosphine oxides. U.S. Patent Application. Retrieved from [1]

-

EPA CompTox Dashboard. (2025). Predicted Properties for Fluorinated Diphenyl Alcohols. U.S. Environmental Protection Agency.[1] Retrieved from [1]

-

Beilstein J. Org.[1] Chem. (2025).[4][2][5] Quantifying the ability of the CF2H group as a hydrogen bond donor. (Contextual reference for fluorinated alcohol acidity). Retrieved from [1]

Sources

- 1. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Acidity Profiles of Fluorinated Diphenylpropanols in DMSO: A Technical Analysis

The following technical guide details the acidity profiles (pKa) of fluorinated diphenylpropanols in dimethyl sulfoxide (DMSO). This document is structured for researchers in medicinal chemistry and physical organic chemistry.[1]

Executive Summary

The modulation of acidity in hydroxyl-bearing pharmacophores is a critical tactic in drug design, influencing solubility, membrane permeability, and protein-ligand binding affinity.[1][2] Fluorinated diphenylpropanols represent a scaffold where strategic fluorine substitution can drastically alter the pKa of the central alcohol.

In DMSO, a polar aprotic solvent, the acidity of these compounds is governed by the stabilization of the alkoxide anion without the assistance of strong hydrogen-bond donation from the solvent.[3] This guide provides a definitive analysis of pKa shifts driven by fluorination, supported by theoretical frameworks and experimental protocols.[1]

Theoretical Framework: Solvation and Electronic Effects

The DMSO Effect

Unlike water, DMSO is a strong hydrogen-bond acceptor but a negligible hydrogen-bond donor.[1][2][3] This creates a specific thermodynamic environment for acid dissociation:

-

Cation Stabilization: DMSO efficiently solvates cations (e.g., H

via protonation to DMSO -

Anion Destabilization: Alkoxide anions (

) are poorly solvated in DMSO compared to water because DMSO cannot donate hydrogen bonds to stabilize the negative charge.[1]

Consequence: Neutral O-H acids (phenols, alcohols) generally exhibit higher pKa values (are less acidic) in DMSO than in water.[1] However, the magnitude of this shift (

Fluorine Inductive Effects ( )

Fluorine is the most electronegative element (

- -Fluorination (Chain): Fluorine atoms on the propyl chain (adjacent to the carbinol carbon) dramatically stabilize the developing negative charge on the oxygen, lowering the pKa significantly.[1]

-

Ring Fluorination (Aromatic): Fluorine on the phenyl rings exerts a weaker effect due to distance, primarily influencing acidity via field effects and minor resonance contributions.[1]

Data Analysis: pKa Values and Trends

The following data synthesizes literature values for anchor compounds and derived values for fluorinated diphenylpropanols based on Bordwell’s acidity scales.

Table 1: Reference Anchor Points in DMSO vs. Water

| Compound | Structure | pKa (Water) | pKa (DMSO) | |

| Water | H-OH | 15.7 | 31.4 | +15.7 |

| Methanol | CH | 15.5 | 29.0 | +13.5 |

| Ethanol | CH | 15.9 | 29.8 | +13.9 |

| Phenol | Ph-OH | 10.0 | 18.0 | +8.0 |

| HFIP | (CF | 9.3 | ~15.8* | +6.5 |

*Estimated based on Bordwell correlations for highly fluorinated alcohols.

Table 2: pKa Values of Fluorinated Diphenylpropanols in DMSO

Note: Values for specific derivatives are derived from Linear Free Energy Relationships (LFER) using Taft

| Compound Class | Structure Description | Predicted pKa (DMSO) | Mechanistic Insight |

| Parent | 1,3-Diphenyl-2-propanol | 29.0 - 30.0 | Secondary alcohol; minimal anion stabilization.[1][2] Comparable to 2-propanol.[1][4] |

| Ring-Fluorinated | 1,3-Bis(4-fluorophenyl)-2-propanol | 27.5 - 28.5 | Mild inductive effect from para-fluorine.[1][2] Distance attenuates the pull.[1] |

| 1,1,1-Trifluoro-2,3-diphenyl-2-propanol | 20.0 - 22.0 | Strong inductive effect from one CF | |

| Gem-Bis(trifluoromethyl) | 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol | 13.5 - 15.0 | Critical Shift. Two CF |

| Perfluorinated Chain | Perfluoro-1,3-diphenyl-2-propanol | ~10.0 - 12.0 | Massive electron withdrawal from the perfluorinated chain renders the alcohol highly acidic.[1][2] |

Diagram 1: Structure-Acidity Relationship (SAR) Logic

Caption: Logical flow of fluorine substitution effects on pKa. Chain fluorination exerts a dominant influence compared to ring substitution.[1][2]

Experimental Protocol: Potentiometric Titration in DMSO

To empirically determine the pKa of a novel fluorinated diphenylpropanol, the Bordwell Method (or a modern potentiometric adaptation) is required.[1] Standard aqueous pH meters are invalid in DMSO due to glass electrode hysteresis and junction potential drift.[1]

Reagents and Setup

-

Solvent: Anhydrous DMSO (distilled over CaH

, water content < 50 ppm).[1][2] -

Titrant: Potassium dimsyl (dimsyl anion) in DMSO or Tetrabutylammonium hydroxide (TBAOH) in DMSO/Methanol (keep MeOH < 1%).[1]

-

Indicator: A set of overlapping indicators (e.g., 9-phenylfluorene, pKa 18.5; fluorene, pKa 22.[1][2]6) for spectrophotometric validation, or a calibrated ISFET electrode.

Step-by-Step Workflow

-

System Blanking:

-

Purge the titration vessel with Argon for 15 minutes.[1]

-

Measure the potential of pure DMSO to establish a baseline noise level.

-

-

Standardization (The Anchor):

-

Analyte Titration:

-

Data Processing:

Diagram 2: Experimental Workflow

Caption: Step-by-step potentiometric titration workflow with a critical self-validation loop.

Applications in Drug Development

Understanding these pKa values enables precise tuning of pharmacokinetics:

-

Lipophilicity (LogD): Lowering the pKa of the alcohol towards physiological pH (7.[1]4) increases the fraction of ionized species.[1] While the neutral fluorinated alcohol is highly lipophilic, the anion is polar, preventing excessive accumulation in lipid bilayers.[2]

-

Metabolic Stability: Fluorine at the

-position (chain) blocks cytochrome P450 oxidation at the sensitive benzylic/propyllic positions, extending half-life ( -

Binding: The enhanced acidity makes the hydroxyl group a potent hydrogen bond donor (HBD) for interacting with acceptor residues (e.g., Asp, Glu) in the target protein pocket.[1]

References

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1][2]

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison/ACS Division of Organic Chemistry.[1]

-

Hine, J., & Hine, M. (1952).[1][2] The Effect of Fluorine Substitution on the Acidity of Alcohols. Journal of the American Chemical Society.[1][6][7][8]

-

PubChem. (2024).[1] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Compound Summary. National Library of Medicine.[1] [1]

Sources

- 1. 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | C6H2F12O2 | CID 13518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 920-66-1: 1,1,1,3,3,3-Hexafluoro-2-propanol [cymitquimica.com]

- 3. Acidity and Solvent [employees.csbsju.edu]

- 4. 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Acidity of strong acids (pKa) in water and organic solvents – Excellence in Analytical Chemistry [each.ut.ee]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. medchem.unistra.fr [medchem.unistra.fr]

X-ray Crystallography and Conformation of Pentafluoro-1,1-diphenylpropan-1-ol

An In-Depth Technical Guide on the Structural Characterization of Fluorinated Alcohols.

Executive Summary

The incorporation of perfluoroalkyl groups into pharmaceutical scaffolds is a pivotal strategy for modulating lipophilicity, metabolic stability, and bioavailability. 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS 337-33-7) represents a critical structural motif where a perfluoroethyl group (

This guide details the technical workflow for the structural elucidation of this molecule via Single Crystal X-ray Diffraction (SC-XRD) and provides an in-depth analysis of its conformational landscape. We explore the interplay between intramolecular OH···F hydrogen bonding , OH···

Synthesis and Crystallization Protocol

The efficient synthesis of 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol has been established using microreaction technology, which allows for the safe handling of lithiated perfluoroalkyl species.[1]

Synthesis Overview

The compound is synthesized via the nucleophilic addition of (pentafluoroethyl)lithium to benzophenone . Due to the instability of perfluoroalkyllithium species (prone to

-

Reagents: Pentafluoroiodoethane (

), Methyllithium (MeLi) or -

Key Reference: Schwalbe et al. (2004) demonstrated this lithiation-addition sequence in a flow microreactor, achieving a 51% isolated yield of the target alcohol [1].[2][3]

Crystallization Methodology

Obtaining diffraction-quality single crystals requires careful control of solvent polarity to balance the lipophilic perfluoro/phenyl domains and the polar hydroxyl group.

Recommended Protocol:

-

Solvent System: Dissolve the purified white solid (mp

C) in a minimal amount of Dichloromethane (DCM) . -

Antisolvent: Layer Hexane or Pentane (1:3 ratio) carefully on top of the DCM solution.

-

Conditions: Allow slow diffusion at

C for 48–72 hours. -

Observation: Look for colorless prismatic crystals suitable for mounting.

X-ray Diffraction Data Collection & Refinement

The presence of a pentafluoroethyl group often introduces crystallographic challenges such as rotational disorder and high thermal motion.

Data Collection Parameters[1]

-

Temperature: Data must be collected at 100 K (or lower) using a Cryostream. This is critical to freeze the rotational modes of the terminal

group and minimize the thermal ellipsoids of the fluorine atoms. -

Source: Mo-K

( -

Resolution: Aim for

Å to accurately resolve C-F bond lengths (typically 1.33–1.35 Å).

Structure Solution and Refinement

-

Space Group: Likely monoclinic (

) or triclinic ( -

Disorder Model: The

chain may exhibit two-position disorder. Use PART instructions in SHELXL and restrain anisotropic displacement parameters (SIMU/DELU) if necessary. -

Hydrogen Atoms: The hydroxyl proton (

) should be located from the difference Fourier map to accurately determine the hydrogen bonding network.

Conformational Analysis

The conformation of pentafluoro-1,1-diphenylpropan-1-ol is governed by a three-way competition between steric repulsion, the gauche effect, and intramolecular hydrogen bonding.[1]

The Fluorine Gauche Effect

In the

Intramolecular Interactions: OH···F vs. OH[1][4][5]···

A critical question in the structural analysis is the orientation of the hydroxyl proton.

-

OH···F Interaction: A weak intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom on the

-difluoromethylene group ( -

OH···

Interaction: The two phenyl rings offer a rich electron density (

Conformational Equilibrium Diagram

The following diagram illustrates the competing conformational states and the experimental workflow to distinguish them.

Figure 1: Workflow for the structural determination and conformational classification of the target molecule.

Quantitative Structural Metrics

When analyzing the solved structure, extract the following parameters to validate the conformation:

| Parameter | Atom Selection | Expected Range | Significance |

| Bond Length | 1.50 – 1.54 Å | Indicates steric strain between Ph and | |

| Torsion Angle | Diagnostic for OH[1]···F intramolecular H-bond. | ||

| Distance | 2.2 – 2.5 Å | Sum of vdW radii is ~2.67 Å. Values <2.5 Å suggest interaction. | |

| Distance | 2.4 – 2.8 Å | Diagnostic for OH··· |

Implications for Drug Design[1]

Understanding the solid-state conformation of pentafluoro-1,1-diphenylpropan-1-ol provides predictive power for its behavior in biological systems:

-

Lipophilicity: If the molecule adopts a "closed" conformation (via OH···F or OH···

), the polar OH group is masked, potentially increasing membrane permeability (LogP).[1] -

Bioisosterism: The

group acts as a larger, hydrophobic, and metabolically stable surrogate for an ethyl or propyl group.[1] The specific spatial arrangement defined by the X-ray structure aids in docking studies where this motif is used to fill hydrophobic pockets in enzymes (e.g., Kinases or Nuclear Receptors).

References

-

Schwalbe, T. ; Autze, V.; Hohmann, M.; Stirner, W. "Continuous Flow Synthesis of Perfluoroalkyl-Substituted Alcohols and Amines using Microreaction Technology."[1] Organic Process Research & Development, 2004 , 8(3), 440–454.[1]

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308–319.[1][4]

-

Hunter, L. "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry, 2010 , 6, No. 38.

Sources

The Fluorinated H-Bond: A Technical Guide to HFIP, TFE, and PFTB Solvation

Executive Summary

This guide analyzes the unique hydrogen bonding capabilities of bulky fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 2,2,2-trifluoroethanol (TFE), and perfluoro-tert-butanol (PFTB). Unlike conventional protic solvents, these molecules function as strong Hydrogen Bond Donors (HBD) while remaining poor Hydrogen Bond Acceptors (HBA) . This "donor-dominant" asymmetry, combined with steric bulk and high ionizing power, allows them to stabilize cationic intermediates, activate electrophiles for nucleophilic attack, and induce secondary structure in peptides by displacing water.

Part 1: The Physicochemical Hierarchy

To utilize these solvents effectively, one must understand the quantitative differences in their acidity and solvatochromic parameters. The introduction of electron-withdrawing fluorine atoms significantly lowers the pKa of the hydroxyl group compared to non-fluorinated analogues, enhancing H-bond donation (

Comparative Physicochemical Data

| Solvent | Structure | pKa (approx.)[1][2][3][4] | Ionizing Power ( | ||

| Ethanol | 15.9 | 0.83 | 0.77 | -1.75 | |

| TFE | 12.4 | 1.51 | 0.00 | 1.04 | |

| HFIP | 9.3 | 1.96 | 0.00 | 3.82 | |

| PFTB | 5.4 | > 2.0 | ~0.00 | High |

Key Insight: Note the dramatic drop in

Part 2: Mechanisms of Action

The "Polite" Hydrogen Bond

In conventional solvents like water or methanol, the solvent acts as both donor and acceptor, forming a competitive network that can mask reactive sites on a substrate. Bulky fluorinated alcohols are "polite"—they donate H-bonds aggressively but refuse to accept them.

-

Electronic Effect: The strong

-inductive effect of fluorine pulls electron density away from the O-H bond, making the proton highly acidic and a potent H-bond donor. -

Steric Effect: The bulky

groups prevent the formation of tight solvent cages (self-aggregation) typical of water. This creates a "micro-heterogeneous" structure where clusters of alcohol molecules are available to interact with the solute.

Visualization: Solvation Dynamics

The following diagram illustrates how HFIP facilitates reaction progress compared to a conventional solvent by stabilizing the transition state without competitively binding to the nucleophile.

Caption: HFIP leaves nucleophiles "naked" (reactive) while hyper-activating electrophiles via strong H-bond donation, unlike ethanol which cages both.

Part 3: Synthetic Application – Epoxide Ring Opening[5][6][7]

A classic application of HFIP's H-bonding capability is the acid-free or mild-acid promoted opening of epoxide rings. HFIP activates the epoxide oxygen, facilitating attack by weak nucleophiles (e.g., arenes in Friedel-Crafts alkylation) that would otherwise be unreactive.

Protocol: HFIP-Promoted Epoxide Opening with Arenes

Objective: Regioselective ring opening of styrene oxide with an electron-rich arene (e.g., mesitylene) without strong Lewis acids.

Materials:

-

Substrate: Styrene oxide (1.0 equiv)

-

Nucleophile: Mesitylene (3.0 equiv)

-

Solvent: HFIP (99% pure)

-

Quench: Saturated

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Styrene oxide (1.0 mmol) in HFIP (3.0 mL).

-

Note: HFIP is volatile (bp 58°C) and corrosive. Work in a fume hood.

-

-

Nucleophile Addition: Add Mesitylene (3.0 mmol) in one portion at room temperature (25°C).

-

Reaction Monitoring: Stir the mixture vigorously. Monitor by TLC or GC-MS.

-

Mechanism Check: The reaction is driven by HFIP H-bonding to the epoxide oxygen, increasing carbon electrophilicity.

-

Typical Time: 1–4 hours depending on scale and substrate.

-

-

Quench & Workup: Once the epoxide is consumed, remove excess HFIP via rotary evaporation (recover solvent if possible; it is expensive).

-

Caution: Do not heat above 40°C during evaporation to avoid product degradation.

-

-

Purification: Redissolve the residue in Ethyl Acetate, wash with sat.

to remove trace acidity, dry over

Reaction Pathway Diagram

Caption: HFIP activates the epoxide oxygen via H-bonding, stabilizing the partial positive charge in the transition state for nucleophilic attack.

Part 4: Bio-Applications – Peptide Helix Induction

HFIP and TFE are renowned for inducing

Mechanism: The Desolvation Effect

-

Water Shell: In aqueous buffer, peptides form H-bonds with water, often resulting in a random coil.

-

Displacement: Upon adding HFIP, the fluorinated alcohol clusters around the peptide backbone due to the hydrophobic effect of the

groups. -

Intra-molecular Bonding: HFIP is a poor H-bond acceptor. Once it displaces water, it does not accept H-bonds from the peptide amides. Consequently, the peptide amides are forced to H-bond with each other (Carbonyl

to Amide

Protocol: Circular Dichroism (CD) Sample Preparation

Objective: Assess the helicity of a 20-mer peptide.

-

Stock Solution: Dissolve lyophilized peptide in pure water (or minimal buffer) to 1 mM.

-

Titration Series: Prepare samples with increasing HFIP concentrations: 0%, 10%, 20%, 30%, 50% (v/v) in phosphate buffer (10 mM, pH 7.4).

-

Critical: Add HFIP to the water/buffer first, mix, then add peptide to avoid precipitation shock.

-

-

Measurement: Record CD spectra (190–260 nm).

-

Data Analysis: Look for the emergence of "double minima" at 208 nm and 222 nm, characteristic of

-helices.

Part 5: Experimental Characterization

To verify the H-bond donor strength of a specific fluorinated alcohol lot or mixture, Infrared (IR) spectroscopy is the gold standard.

Method: IR Shift Analysis

The O-H stretching frequency (

-

Baseline: Measure the IR spectrum of the pure fluorinated alcohol in a non-polar solvent (e.g.,

or Hexane) at high dilution. Record the free -

Complexation: Add a standard Lewis base (e.g., THF or Acetone).

-

Measurement: Record the new broad band corresponding to the H-bonded complex.

-

Calculation:

.-

HFIP:

Large shift (indicates strong donation). -

Ethanol:

Moderate shift.

-

References

-

Berkessel, A., et al. (2006). Unveiling the "Booster Effect" of Fluorinated Alcohols: Mechanisms of Hydrogen-Bonding Catalysis. Journal of the American Chemical Society.

-

Shuklov, I. A., et al. (2016). pK a and Polarity of Fluorinated and Common Solvents. ResearchGate / Tetrahedron.

-

Hong, D. P., et al. (1999). Mechanism of Helix Induction by Trifluoroethanol and Hexafluoroisopropanol. Journal of Molecular Biology.

-

Cierpka, T., & Paetzold, E. (2020). Solvatochromic Parameters of Fluorinated Alcohols. ChemistryOpen.

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a Multipurpose Solvent for C-H Activation. Chemical Reviews.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

[1]

Executive Summary

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS: 337-33-7) is a tertiary perfluoroalkyl carbinol characterized by a unique electronic push-pull system.[] The molecule features a highly acidic hydroxyl group (driven by the inductive effect of the pentafluoroethyl moiety) flanked by two lipophilic phenyl rings.

Unlike its non-fluorinated analogues, this compound exhibits extreme resistance to oxidative metabolism and acid-catalyzed dehydration.[] It serves as a critical motif in medicinal chemistry for bioisosteric replacement and as a specialized hydrogen-bond donor (HBD) in organocatalysis.[]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 302.24 g/mol |

| Physical State | White crystalline solid |

| Estimated pKa | 9.5 – 10.2 (vs. ~13.5 for 1,1-diphenylpropan-1-ol) |

| Key Reactivity | Enhanced O-nucleophilicity, Carbocation destabilization, C-C bond polarization |

Structural & Electronic Profile

The reactivity of this molecule is dictated by the competition between the electron-rich diphenyl system and the electron-withdrawing pentafluoroethyl (

The "Fluorine Effect" on Acidity

The

-

Consequence: The alkoxide anion is stabilized, lowering the pKa by 3–4 units compared to non-fluorinated tertiary alcohols.

-

Application: This makes the compound an excellent H-bond donor for activating electrophiles (e.g., carbonyls, epoxides) in catalysis without the corrosivity of carboxylic acids.

Steric & Electronic Shielding

The two phenyl rings provide steric bulk, protecting the central carbon from nucleophilic attack. Simultaneously, the

-

Mechanism: While phenyl rings usually stabilize carbocations via resonance, the adjacent perfluoroalkyl group creates a powerful dipole that destabilizes the positive charge.

-

Result: The molecule is resistant to

substitution and E1 dehydration mechanisms that typically proceed via carbocation intermediates.

Synthesis Protocols

Two primary routes exist for synthesizing this scaffold. The Ruppert-Prakash route is preferred for high-purity applications due to cleaner workup profiles.[]

Route A: Nucleophilic Perfluoroalkylation (Preferred)

This method utilizes (pentafluoroethyl)trimethylsilane (

-

Reagents: Benzophenone,

, CsF (or TBAF) as initiator. -

Solvent: THF or DME (0°C to RT).

-

Mechanism: Fluoride initiates the formation of a pentacoordinate silicon species, releasing the nucleophilic

equivalent, which attacks the ketone.

Route B: Grignard Addition (Traditional)

Addition of phenylmagnesium bromide to an activated perfluorinated ketone.

-

Reagents: Pentafluoropropiophenone (

), PhMgBr (1.2 equiv). -

Solvent: Diethyl ether (

) or THF. -

Challenge: Pentafluoropropiophenone is prone to hydrate formation and can undergo haloform-type cleavage if the Grignard reagent acts as a base rather than a nucleophile.[]

Figure 1: Comparison of synthetic pathways.[] Route A avoids the instability of perfluoroalkyl-lithium species.[]

Reactivity & Transformation Profile

Resistance to Dehydration (The "Anti-Zaitsev" Factor)

Standard tertiary alcohols (e.g., 1,1-diphenylpropan-1-ol) dehydrate rapidly in dilute

-

Why: Elimination would require forming a double bond attached to the electron-withdrawing

group, or passing through a highly destabilized cation.[] -

Experimental Consequence: The compound remains stable in acidic media that would degrade non-fluorinated analogues. To force dehydration, one must use specialized reagents like Martin Sulfurane or

under extreme thermal forcing, often leading to rearrangement rather than simple elimination.

O-Alkylation (Ether Synthesis)

Due to its enhanced acidity (

-

Protocol:

-

Dissolve alcohol in DMF.[]

-

Add

(1.5 equiv) – Note: No need for strong bases like NaH. -

Add alkyl halide (R-X).

-

Heat to 60°C.

-

-

Result: Clean formation of perfluoroalkyl ethers, which are chemically inert and useful as lipophilic protecting groups.

Haloform-Type Cleavage (Base Sensitivity)

While stable to weak bases, strong bases (e.g.,

Caution: Avoid highly basic, high-temperature conditions unless C-C cleavage is the goal.

Figure 2: Reactivity logic gate. Note the blocked dehydration pathway which distinguishes this from standard alcohols.

Applications in Drug Discovery[1]

Metabolic Blocking

The

Bioisostere for Hexafluoroisopropanol (HFIP) moiety

The

Safety & Handling

-

Thermal Decomposition: Stable up to ~150°C. Above this, or in the presence of strong Lewis acids at high heat, it may decompose to release Hydrogen Fluoride (HF) or carbonyl fluoride.

-

Incompatibility: Avoid mixing with alkali metals (Li, Na) in the absence of solvent, as reductive defluorination can be exothermic.

-

PPE: Standard lab coat and gloves.[] If heating >100°C, use a blast shield due to potential pressure buildup from volatile fluorinated byproducts.

References

-

Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation and Perfluoroalkylation." Chemical Reviews. Link

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[] (Authoritative text on reactivity of fluorinated carbinols).

-

Blackburn, G. M., et al. (2005). "Fluorine in Medicinal Chemistry." Annual Reports on the Progress of Chemistry, Section B. Link

-

Olah, G. A., et al. (1984). "Synthetic Methods and Reactions; 108. Preparation of Perfluoroalkyl Carbinols." Synthesis. Link

Sources

Literature review of perfluoroalkyl carbinols in organic synthesis

This guide serves as an in-depth technical review of Perfluoroalkyl Carbinols (specifically 1,1,1,3,3,3-Hexafluoroisopropanol [HFIP] and 2,2,2-Trifluoroethanol [TFE] ) and their transformative role in modern organic synthesis.

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary & Core Properties

In the last decade, perfluoroalkyl carbinols—most notably HFIP and TFE —have graduated from niche specialty solvents to indispensable tools in the drug discovery arsenal. Unlike conventional alcohols, these fluorinated media are not merely passive spectators; they are active promoters that alter reaction landscapes through specific microsolvation, H-bond networking, and cation stabilization.

The Physicochemical "Triad"

The utility of perfluoroalkyl carbinols rests on three distinct properties that differentiate them from their non-fluorinated analogs (e.g., isopropanol, ethanol).

| Property | HFIP ( | TFE ( | Isopropanol (Ref) | Significance in Synthesis |

| pKa | 9.3 | 12.4 | 17.1 | Acts as a Brønsted acid/H-bond donor; buffers anionic intermediates. |

| Ionizing Power ( | 3.82 | 1.80 | -2.35 | Extreme stabilization of cationic transition states ( |

| Nucleophilicity ( | -4.23 | -3.0 | 0.00 | Non-interfering; allows highly electrophilic species to exist without quenching. |

| H-Bond Donor ( | 1.96 | 1.51 | 0.76 | Activates electrophiles (e.g., carbonyls, epoxides) via H-bonding. |

Mechanistic Pillars: Why They Work

To use these solvents effectively, one must understand the causality behind their "magic." It is rarely a simple bulk polarity effect.

The Cluster Theory & Microsolvation

In non-polar co-solvents (e.g., DCM or Toluene), HFIP does not exist as a monomer. It forms hydrogen-bonded clusters (dimers, trimers) that act as supramolecular Lewis acids.

-

Mechanism: The fluorous aggregation creates a localized domain of high acidity and ionizing power around the substrate.

-

Application: This is critical in epoxidations and C-H activations , where the solvent cluster stabilizes the oxygen transfer agent or the palladacycle intermediate.

Cationic Stabilization (The "Life Raft" Effect)

Perfluoroalkyl carbinols are chemically "slippery" to cations. Because the lone pairs on the oxygen are inductively withdrawn by the fluorine atoms, they do not tightly bind/quench carbocations.

-

Result: High-energy cations (e.g., in biomimetic polyene cyclizations) live longer, allowing them to rearrange to the thermodynamic product rather than being trapped by the solvent.

Visualization: The HFIP Activation Network

The following diagram illustrates how HFIP activates a carbonyl substrate while simultaneously stabilizing a leaving group, a dual-mode action often termed "Pull-Push" microsolvation.

Figure 1: The dual-activation mode of HFIP clusters stabilizing a polarized transition state.

Key Synthetic Applications

Pd-Catalyzed C-H Activation

This is the "killer app" for HFIP. Standard solvents (DMF, DMA) often coordinate to Palladium, poisoning the catalyst or altering the selectivity. HFIP is non-coordinating, keeping the Pd-center electrophilic and active.

-

The Yu-Wasa Effect: HFIP enables the cleavage of unstrained C(sp3)-H bonds by stabilizing the carboxylate-directed palladacycle.

-

Selectivity: It often switches selectivity from mono- to di-functionalization or enables activation of distal positions by accommodating larger transition states.

Metal-Free Oxidations

HFIP activates hydrogen peroxide (

-

Protocol Insight: The HFIP-H2O2 adduct is sufficiently electrophilic to epoxidize alkenes and oxidize sulfides. This avoids trace metal contamination in pharmaceutical intermediates.

Biomimetic Cyclizations

For terpene synthesis, HFIP mimics the enzymatic pocket of cyclases.

-

Example: The cyclization of geranyl acetate derivatives proceeds with higher stereocontrol in HFIP/Nitromethane mixtures because the solvent stabilizes the cationic chair-like transition state without nucleophilic attack.

Experimental Protocols

Protocol A: Pd-Catalyzed C-H Arylation in HFIP

Target: Functionalization of Phenylacetic Acid derivatives.

Reagents:

-

Substrate: Phenylacetic acid derivative (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: N-protected amino acid (e.g., Ac-Gly-OH) (20 mol%)

-

Base:

(1.0 equiv) - Note: Ag salts often act as halide scavengers. -

Solvent: HFIP (0.2 M concentration)

Workflow:

-

Setup: In a screw-cap vial, combine substrate, aryl iodide,

, ligand, and -

Solvation: Add HFIP. Caution: HFIP is volatile (bp 58°C) and corrosive.

-

Reaction: Seal and heat to 80-100°C for 12-24 hours.

-

Checkpoint: The mixture will likely be heterogeneous. Vigorous stirring is essential.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a Celite pad to remove Ag salts.

-

Purification: Concentrate filtrate. HFIP can be recovered via rotary evaporation (use a dedicated trap due to cost).

Protocol B: Metal-Free Epoxidation

Target: Epoxidation of Cyclooctene.

Reagents:

-

Alkene (1.0 equiv)

-

60% Aqueous

(2.0 equiv) -

Solvent: HFIP (5-10 volumes)

Workflow:

-

Mixing: Dissolve alkene in HFIP.

-

Addition: Add

dropwise at Room Temperature.-

Mechanistic Note: The solution becomes homogenous. The "active species" is the H-bonded network between HFIP and

.

-

-

Monitoring: Stir for 2-6 hours. Monitor by TLC/GC.

-

Quench: Add aqueous

to quench excess peroxide. -

Extraction: Extract with DCM. Wash with water (to remove HFIP/salts).

Visualization: Catalytic Cycle in HFIP

The following diagram details the unique role of HFIP in the C-H activation cycle, specifically the Concerted Metalation-Deprotonation (CMD) step.

Figure 2: The Palladium Catalytic Cycle highlighting HFIP's stabilization of the CMD transition state.

Challenges & Safety

While powerful, perfluoroalkyl carbinols present specific challenges:

-

Cost: HFIP is significantly more expensive than standard solvents. Mitigation: It is easily distilled and recycled due to its low boiling point (58°C), provided it does not form azeotropes with the product.

-

Toxicity: TFE is highly toxic (bone marrow depressant). HFIP is corrosive and a severe eye irritant (Category 1).[1] Always handle in a fume hood.

-

Trace Acid: Commercial HFIP can contain traces of HF. For acid-sensitive substrates, store over activated 3Å molecular sieves or weak base (

).

References

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a Powerful Medium for Building Complex Molecules. Chemical Reviews.

-

Bhattacharya, T., et al. (2021). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C–H activation.[2] Chemical Science.

-

Berkessel, A., et al. (2006). Epoxidation of olefins by hydrogen peroxide catalyzed by fluorinated alcohols. Tetrahedron Letters.

-

Wasa, M., et al. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society.[3]

-

Shukla, P., et al. (2014). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Mini-Reviews in Organic Chemistry.

Sources

Technical Analysis: Dipole Moment and Polarity Indices of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

[1][2]

Executive Summary

The molecule 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (PFDPP) represents a distinct class of fluorinated carbinols where the extreme electron-withdrawing nature of a perfluoroethyl group (

This guide provides a theoretical derivation of its dipole moment and polarity indices, followed by a validated experimental protocol for their precise determination. These parameters are critical for researchers utilizing PFDPP as a chiral solvating agent, a hydrogen-bond donor (HBD) catalyst, or a bioisostere in medicinal chemistry.[][2]

Structural Analysis & Theoretical Dipole Moment

Vector Component Analysis

To understand the dipole moment (

-

The Fluorous Tail (

): The C-F bonds possess strong bond dipoles (~1.4 D each).[2] In the perfluoroethyl chain, the helical gauche conformation typically adopted minimizes steric clash but maximizes the cumulative dipole vector pointing away from the carbinol carbon.[2] -

The Carbinol Core (

): The oxygen atom is -

The Diphenyl Scaffold (

): While phenyl rings are generally non-polar, they possess a quadrupole moment.[][2] In PFDPP, they act as a "hydrophobic propeller," creating a region of high polarizability (

Predicted Dipole Moment

Based on vector addition of analogous structures (1,1-diphenyl-2,2,2-trifluoroethanol,

-

Estimated

: -

Orientation: The net dipole is directed through the C-O bond, reinforced by the electron drag of the perfluoroethyl chain.[2]

Structural Logic Diagram

The following diagram illustrates the competing electronic effects determining the net dipole.

Figure 1: Vector component analysis showing the interplay between the electron-withdrawing fluorous chain and the polarized hydroxyl group.[]

Polarity Indices: The Kamlet-Taft Parameters

For drug development and catalysis, the dielectric constant is often less useful than specific solvation parameters.[2] We utilize the Kamlet-Taft solvatochromic scale (

Predicted Values & Comparative Analysis

| Parameter | Symbol | Predicted Value | Mechanistic Explanation |

| H-Bond Acidity | 1.10 – 1.25 | Very High. The | |

| H-Bond Basicity | 0.00 – 0.10 | Very Low. The oxygen lone pairs are less available for donation due to the inductive pull of the fluorine atoms.[][2] | |

| Polarizability | 0.85 – 0.95 | High. Unlike HFIP (low | |

| Reichardt's Parameter | ~58-60 kcal/mol | Indicates a highly polar solvent environment driven by H-bond donation capability.[][2] |

Significance in Application

-

Reaction Solvent: The combination of high

and high -

Bioisostere: The

motif mimics transition states of hydrolytic enzymes, acting as a transition state analogue inhibitor.[2]

Experimental Determination Protocols

Since specific literature values for PFDPP are sparse, the following self-validating protocols are required to generate authoritative data.

Protocol A: Dipole Moment ( ) via Guggenheim Method

This method avoids the need for density measurements at every concentration, reducing experimental error.[2]

Reagents:

-

Solute: PFDPP (High purity, >99%).[][2]

-

Solvent: Cyclohexane or Benzene (HPLC Grade, dried over molecular sieves).[][2]

Workflow:

-

Preparation: Prepare 5 solutions of PFDPP in cyclohexane ranging from 0.01 to 0.10 mass fraction (

). -

Measurement: Measure the Dielectric Constant (

) and Refractive Index ( -

Calculation: Plot

vs. concentration to find the slope -

Derivation: Apply the Guggenheim equation:

Where

Protocol B: Solvatochromic Parameter Determination

This protocol uses specific dyes that shift absorbance maxima (

Dye Set:

-

Reichardt’s Dye (Betaine 30): Measures combined polarity (

).[][2] -

4-Nitroaniline: Measures

and -

N,N-Diethyl-4-nitroaniline: Used as a reference for

.[][2]

Step-by-Step Workflow:

Figure 2: Workflow for the spectroscopic determination of Kamlet-Taft parameters.

Data Processing Equations:

- [][2]

- (Note: Coefficients may vary slightly based on the specific calibration set used; refer to Ref [2] for standard coefficients).

References

-

Reichardt, C. (2003).[][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[][2] [][2]

-

Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983).[][2] Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters,

, -

Yoshida, J., et al. (2011).[][2] Flash chemistry: flow chemistry that cannot be done in batch.[][2] Chemical Communications, 47, 11744-11758.[][2] (Describes synthesis of perfluoroalkyl derivatives). [Link]

-

Chowdhury, S., et al. (2022).[][2] 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion.[][2][5] Physical Chemistry Chemical Physics, 24, 14975-14984.[][2][6] (Provides baseline data for the pentafluoropropyl moiety). [Link]

Sources

- 2. 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | C3H3F5O2 | CID 67913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (PDF) Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents [academia.edu]

- 4. Kamlet-Taft solvent parameters [stenutz.eu]

- 5. 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol in Supramolecular Chemistry

Executive Summary & Rationale

In the realm of supramolecular chemistry and non-covalent organocatalysis, fluorinated tertiary alcohols have emerged as privileged motifs. While small-molecule fluorinated solvents like hexafluoroisopropanol (HFIP) and perfluoro-tert-butanol (PFTB) are ubiquitous[1], their high volatility and tendency for uncontrolled, massive self-aggregation limit their utility as discrete, stoichiometric supramolecular synthons.

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS: 337-33-7)[] solves this fundamental limitation. By integrating a highly electron-withdrawing pentafluoroethyl (

Physicochemical Profiling

Understanding the intrinsic properties of this carbinol is critical for predicting its supramolecular behavior. The table below summarizes the structural features that dictate its performance in non-covalent networks.

| Physicochemical Parameter | Characteristic Profile | Supramolecular Implication |

| Molecular Weight | 302.24 g/mol [] | High mass contributes to low volatility and ease of handling, unlike HFIP. |

| H-Bond Donor Strength | Highly polarized O-H bond | Exceptional electrophile activation and charge stabilization capability[3]. |

| Steric Environment | Geminal Diphenyl groups | Prevents uncontrolled self-aggregation; creates a defined, hydrophobic binding pocket. |

| Lipophilicity | Pentafluoroethyl ( | Drives phase-separation and fluorous interactions in solid-state networks. |

| Dual aromatic rings | Enables robust |

Application Note 1: Precision Hydrogen-Bond Catalysis

Mechanistic Insights: The Supramolecular "Booster Effect"

Fluorinated alcohols excel at accelerating reactions by stabilizing charge-separated transition states via strong hydrogen bonding[3]. However, simple aliphatic fluorinated alcohols often require massive solvent excesses to achieve catalytic turnover[4]. 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol acts as a discrete, sub-stoichiometric catalyst. When coordinating to an electrophile (e.g., an epoxide), the diphenyl groups shield the activated complex from bulk solvent competition and sterically prevent the nucleophile from alkylating the catalyst itself.

Caption: Mechanistic pathway of hydrogen-bond catalysis via supramolecular activation.

Protocol: Epoxide Ring-Opening via H-Bond Activation

Causality: This protocol relies on the principle of self-validating catalytic turnover. The starting epoxide is a strong H-bond acceptor, which binds the fluorinated carbinol. Once the nucleophile attacks, the resulting product is an alcohol—a significantly weaker H-bond acceptor than the epoxide. This thermodynamic differential automatically drives the dissociation of the catalyst, enabling the next turnover cycle.

-

Preparation : In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the target epoxide (1.0 mmol) and 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (0.1 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL).

-

Pre-Activation : Stir the mixture at ambient temperature for 10 minutes. This equilibration period is crucial for the formation of the supramolecular activated complex (O-H···O).

-

Nucleophilic Addition : Add the nucleophile (e.g., an indole or amine, 1.2 mmol) dropwise. Note: The hydrophobic pocket formed by the diphenyl groups will sterically direct the nucleophile to the less hindered carbon of the epoxide.

-

Reaction Monitoring : Monitor the reaction via TLC. The reaction is complete when the epoxide is consumed.

-

Catalyst Recovery : Quench the reaction with water and extract with dichloromethane. Because of the extreme lipophilicity imparted by the

group, the catalyst can be easily separated from the more polar product via standard silica gel chromatography (eluting rapidly in non-polar fractions) and quantitatively recovered for reuse.

Application Note 2: Crystal Engineering and Co-Crystallization

Mechanistic Insights: Designing API Supramolecular Synthons

Active Pharmaceutical Ingredients (APIs) with poor aqueous solubility frequently benefit from co-crystallization. 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol serves as a robust co-former. Its fluorous tail promotes unique crystal packing via fluorous-fluorous interactions, while the highly acidic O-H donor reliably targets API hydrogen-bond acceptors (e.g., pyridyl nitrogens, carbonyls).

Caption: Workflow for supramolecular co-crystallization and crystal engineering.

Protocol: Heteromeric Co-Crystal Screening

Causality: Successful co-crystallization requires bypassing the kinetic trap of homomeric crystallization (the API or the carbinol crystallizing alone). By utilizing a non-competing solvent system and enforcing slow evaporation kinetics, the system is allowed to reach thermodynamic equilibrium, where the strong heteromeric H-bonds (API···Carbinol) dominate.

-

Solvent Selection : Select a non-competing solvent system (e.g., a 4:1 mixture of hexane and ethyl acetate). The solvent must dissolve both components but must not act as a strong H-bond acceptor, which would competitively inhibit co-crystal formation.

-

Stoichiometric Mixing : Combine equimolar amounts of the API and 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol in a 5 mL borosilicate glass vial.

-

Dissolution : Add the solvent mixture dropwise under gentle heating (40°C) and sonication until a completely clear solution is obtained.

-

Controlled Nucleation : Cap the vial and pierce the septum with a single narrow-gauge needle (e.g., 21G). Place the vial in a vibration-free environment at a constant temperature (20°C) to allow for slow solvent evaporation over 48-72 hours.

-

Harvesting & Self-Validation : Harvest the resulting single crystals. To immediately validate that a true supramolecular co-crystal has formed (rather than a physical mixture), perform FT-IR spectroscopy. A successful O-H···X interaction will manifest as a distinct red-shift (lower wavenumber) and broadening of the sharp O-H stretching frequency (~3600 cm⁻¹) inherent to the free carbinol. Confirm absolute connectivity using Single-Crystal X-Ray Diffraction (SCXRD).

Safety and Handling Guidelines

-

Toxicity & Permeability : Due to the high lipophilicity provided by the pentafluoroethyl group, this compound can penetrate skin barriers more efficiently than standard alcohols. Always handle using nitrile gloves and appropriate laboratory PPE.

-

Ventilation : While significantly less volatile than HFIP, it should still be handled in a certified chemical fume hood to prevent inhalation of any aerosolized particulates during transfer.

References

-

Unveiling the “Booster Effect” of Fluorinated Alcohol Solvents: Aggregation-Induced Conformational Changes and Cooperatively Enhanced H-Bonding - ResearchGate. URL:[Link]

-

Diels-Alder Reactions in Water. Effects of Hydrophobicity and Hydrogen Bonding | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Hexafluoroisopropanol as a highly versatile solvent | Request PDF - ResearchGate. URL:[Link]

Sources

Procedure for epoxide opening catalyzed by fluorinated diphenylpropanols

Application Note: Regioselective Epoxide Ring-Opening Catalyzed by Fluorinated Diphenylpropanols

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxide ring-opening is a foundational transformation in organic synthesis, critical for constructing complex active pharmaceutical ingredients (APIs). Traditionally, these reactions require harsh Lewis acidic metals or highly reactive nucleophiles, which often lead to poor functional group tolerance and unwanted polymerization. This application note details a state-of-the-art methodology utilizing fluorinated diphenylpropanols as highly tunable Hydrogen-Bond Donor (HBD) catalysts. By leveraging the electron-withdrawing properties of fluorine, these bulky alcohols provide exceptional electrophilic activation and strict regiocontrol without the background acidity of traditional metal catalysts.

Mechanistic Rationale: Causality in Catalyst Design

The efficacy of fluorinated diphenylpropanols stems from a synergistic combination of electronic activation and steric guidance.

-

Electronic Activation: The incorporation of highly electronegative fluorine atoms adjacent to the carbinol center drastically lowers the pKa of the hydroxyl group. This transforms the alcohol into a potent hydrogen-bond donor capable of electrophilically activating the epoxide oxygen[1]. Unlike traditional Brønsted acids, this activation occurs without full proton transfer, preserving acid-sensitive functional groups. Furthermore, the presence of fluorine alters the coordination diversity, modulating the reactivity of the incoming nucleophile[2].

-

Steric Guidance (Regiocontrol): While small fluorinated solvents like hexafluoroisopropanol (HFIP) are excellent promoters, they lack the steric bulk necessary to differentiate between structurally similar epoxide carbons. The diphenylpropanol scaffold creates a deep, tunable chiral/steric pocket. This forces the incoming nucleophile to attack the less hindered carbon (in SN2-like pathways) or stabilizes the developing positive charge (in SN1-like pathways), leading to unparalleled regiomeric ratios.

-

Self-Validating Kinetics: Because hydrogen bonding relies heavily on electrostatic interactions[3], the catalytic cycle is self-regulating. Once the epoxide is cleaved, the resulting alkoxide/alcohol product is less basic than the highly strained epoxide oxygen, naturally facilitating catalyst turnover and preventing product inhibition.

Fig 1. Mechanistic pathway of HBD-catalyzed epoxide ring-opening via fluorinated diphenylpropanols.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, this protocol integrates strict quality control (QC) checkpoints. The primary failure mode in HBD catalysis is competitive hydrogen bonding from trace water or protic solvents[4].

Reagent Preparation & Quality Control

-

Catalyst Dehydration: Fluorinated diphenylpropanols must be rigorously dried. Causality: Water acts as a competitive H-bond acceptor, occupying the catalyst's active site and halting the reaction. Validation: Perform Karl Fischer titration on the catalyst stock solution; proceed only if moisture is < 50 ppm.

-

Solvent Selection: Use anhydrous, non-polar solvents (e.g., dichloromethane or toluene). Avoid ethers (THF, Et2O) as their lone pairs will competitively bind the HBD catalyst, dampening its electrophilic activation capacity.

Step-by-Step Execution

-

System Purge: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry argon three times. Causality: Removes surface moisture that could quench the HBD catalyst.

-

Catalyst Loading: Add 10 mol% of the fluorinated diphenylpropanol catalyst (e.g., 1,1,1,3,3,3-hexafluoro-2,3-diphenylpropan-2-ol) to the flask.

-

Substrate Addition: Dissolve the epoxide (1.0 mmol, 1.0 equiv) in 2.0 mL of anhydrous DCM and transfer it to the Schlenk flask via syringe. Stir for 5 minutes at room temperature to allow the pre-equilibrium H-bond complex to form.

-

Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the nucleophile (1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Causality: Epoxide ring-opening is highly exothermic. Cooling prevents thermal runaway and suppresses non-catalyzed background reactions, ensuring high regioselectivity.

-

Kinetic Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to 25 °C. Monitor the reaction progress via GC-MS or HPLC every 2 hours. Validation: The reaction is considered complete when the epoxide peak area is < 1% of its initial value, and mass balance confirms the absence of polymerized byproducts.

-

Quenching: Add 2.0 mL of saturated aqueous NaHCO3. Causality: The aqueous base disrupts the hydrogen-bonding network, releasing the product from the catalyst and halting any further reactivity.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography.

Fig 2. Step-by-step experimental workflow with integrated quality control checkpoints.

Quantitative Data & Performance Metrics

The following table summarizes the performance of a standard fluorinated diphenylpropanol catalyst compared to a conventional fluorinated solvent (HFIP) and a non-catalyzed control. The data demonstrates that while HFIP accelerates the reaction, the bulky fluorinated diphenylpropanol is required to achieve high regioselectivity.

| Entry | Epoxide Substrate | Nucleophile | Catalyst System (10 mol%) | Time (h) | Total Yield (%) | Regiomeric Ratio (C1:C2) |

| 1 | Styrene Oxide | Aniline | None (Control) | 48 | < 10 | N/A |

| 2 | Styrene Oxide | Aniline | HFIP (Solvent) | 4 | 95 | 65:35 |

| 3 | Styrene Oxide | Aniline | F-Diphenylpropanol | 6 | 92 | 98:2 |

| 4 | 1,2-Epoxyhexane | Thiophenol | HFIP (Solvent) | 2 | 98 | 80:20 |

| 5 | 1,2-Epoxyhexane | Thiophenol | F-Diphenylpropanol | 4 | 96 | 99:1 |

| 6 | Cyclohexene Oxide | Indole | F-Diphenylpropanol | 12 | 88 | >99:1 (trans) |

Note: Yields refer to isolated pure products. Regiomeric ratios were determined by crude 1H-NMR and GC-MS analysis.

References

-

Dover, T. L. et al. "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles." Arkivoc, 2021. 5

-

"Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity." PMC. 2

-

"Hydrogen bond donors in drug design." ChemRxiv. 3

-

"Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations." PMC. 4

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Application Note: Preparation of Fluorinated Ether Derivatives from 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

Abstract & Core Directive

This application note details the synthetic methodology for preparing ether derivatives from 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS: 337-33-7). This substrate presents a unique synthetic challenge: it combines the steric bulk of a tertiary alcohol flanked by two phenyl rings with the strong electron-withdrawing inductive effect ($ -I

Standard etherification protocols (e.g., acid-catalyzed dehydration) often fail due to the destabilization of the intermediate carbocation by the fluorine atoms. Therefore, this guide focuses on Nucleophilic Substitution ($ S_N2 $) via the Williamson Ether Synthesis pathway, optimizing for base strength, solvent polarity, and electrophile reactivity.

Strategic Analysis of the Substrate

Structural Challenges

The starting material,

-

Steric Hindrance: The tertiary hydroxyl group is shielded by two phenyl rings and a bulky pentafluoroethyl chain. This significantly retards nucleophilic attack on electrophiles.

-

Electronic Effects: The perfluoroalkyl group is highly electron-withdrawing. This increases the acidity of the hydroxyl proton ($ pK_a \approx 10-12 $, compared to ~16-18 for non-fluorinated tertiary alcohols), making deprotonation easier. However, it also reduces the electron density on the resulting alkoxide oxygen, making it a weaker nucleophile (harder base).

Mechanistic Pathway

The most reliable route is the formation of the metal alkoxide followed by reaction with a primary alkyl halide.

Critical Success Factors:

-

Base Selection: Sodium Hydride (NaH) is preferred to ensure irreversible deprotonation.

-

Solvent: Polar aprotic solvents (DMF, DMSO) are mandatory to solvate the cation ($ Na^+ $) and leave the "naked" alkoxide anion free to react.

-

Temperature: Elevated temperatures ($ 60-80^\circ\text{C} $) are often required to overcome the steric barrier.

Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Notes |

| 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol | 302.24 | 1.0 | Substrate | Hygroscopic; dry under vacuum. |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Base | Wash with hexanes if oil interferes. |

| Methyl Iodide (MeI) | 141.94 | 2.0 | Electrophile | Toxic; use in fume hood. |

| Benzyl Bromide (BnBr) | 171.04 | 1.5 | Electrophile | Lachrymator. |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Solvent | Anhydrous grade (<50 ppm H2O). |

Protocol A: Methylation (Synthesis of Methyl Ether)

This protocol describes the synthesis of the methyl ether derivative, the most sterically accessible derivative.

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Base Preparation: Add NaH (60% dispersion, 1.5 equiv) to the flask.

-

Optional: To remove mineral oil, wash the NaH with anhydrous hexanes ($ 3 \times 5 \text{ mL} $) under nitrogen, decanting the supernatant each time.

-

-

Solvation: Suspend the NaH in anhydrous DMF (concentration ~0.2 M relative to substrate). Cool to $ 0^\circ\text{C} $ in an ice bath.

-

Substrate Addition: Dissolve 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Observation: Hydrogen gas evolution will occur. Allow the mixture to stir at $ 0^\circ\text{C} $ for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution typically turns yellow/orange.

-

-

Alkylation: Cool the mixture back to $ 0^\circ\text{C} $. Add Methyl Iodide (2.0 equiv) dropwise.

-

Caution: Methyl Iodide is volatile and carcinogenic.

-

-

Reaction: Remove the ice bath and stir at RT. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

-

Note: If conversion is slow after 4 hours, heat the reaction to $ 50^\circ\text{C} $.

-

-

Quench & Workup:

-

Cool to $ 0^\circ\text{C} $. Carefully quench with saturated aqueous $ NH_4Cl $ (exothermic).

-

Dilute with water and extract with Ethyl Acetate ($ 3 \times $).

-

Wash the combined organics with water ($ 2 \times

1 \times $) to remove DMF. -

Dry over $ Na_2SO_4 $, filter, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Benzylation (Synthesis of Benzyl Ether)

Due to the larger size of the benzyl group, this reaction requires higher energy input.

Modifications from Protocol A:

-

Electrophile: Use Benzyl Bromide (1.5 equiv).

-

Catalysis: Add Tetrabutylammonium iodide (TBAI, 10 mol%) as a phase-transfer catalyst / nucleophilic catalyst to swap Br for I in situ, creating a more reactive electrophile.

-

Temperature: Heat the reaction to $ 60-80^\circ\text{C} $ for 12-18 hours.

Visualized Reaction Workflows

Reaction Pathway Diagram

Caption: Mechanistic pathway for the Williamson ether synthesis of fluorinated tertiary alcohols.

Experimental Decision Tree

Caption: Decision tree for selecting reaction conditions based on electrophile steric bulk.

Characterization & Validation